molecular formula C14H20N2O6S2 B2560760 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-nitrobenzenesulfonamide CAS No. 874787-96-9

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-nitrobenzenesulfonamide

Cat. No. B2560760
CAS RN: 874787-96-9
M. Wt: 376.44
InChI Key: JHOHAXZJARWCFF-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-nitrobenzenesulfonamide, commonly known as DNTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications as a reagent in biochemical and physiological research. DNTB is a sulfonamide derivative that has a nitro group and a tetrahydrothiophene ring in its structure.

Scientific Research Applications

  • Synthesis and Biological Activity : One study focused on the synthesis of N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides, demonstrating their potential in inhibiting bacterial biofilms and exhibiting mild cytotoxicity (Abbasi et al., 2020).

  • Versatility in Preparing Secondary Amines : Another research highlights the versatility of nitrobenzenesulfonamides in preparing secondary amines, showcasing their significant yield and effectiveness in chemical reactions (Fukuyama et al., 1995).

  • Formation and Decomposition Studies : A study on the electrochemical behavior of nitrobenzenesulfonamides revealed insights into their formation and decomposition, contributing to a better understanding of their reactivity and stability (Asirvatham & Hawley, 1974).

  • Analytical Applications : Sodium N-chloro-p-nitrobenzenesulfonamide, a related compound, has been explored for its use as a redox titrant in analytical chemistry, demonstrating its utility in determining various reducing agents (Gowda et al., 1982).

  • Advanced Synthesis of Biological Molecules : The nitrobenzenesulfonamide group has been applied in the advanced synthesis of biological molecules, like in the total synthesis of polyamine toxin HO-416b, highlighting its role as both a protecting and activating group in organic synthesis (Hidai et al., 1999).

properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O6S2/c1-11(2)9-15(13-6-7-23(19,20)10-13)24(21,22)14-5-3-4-12(8-14)16(17)18/h3-5,8,11,13H,6-7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHOHAXZJARWCFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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